molecular formula C25H31N3O3 B2987974 2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol CAS No. 899983-92-7

2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol

Cat. No.: B2987974
CAS No.: 899983-92-7
M. Wt: 421.541
InChI Key: GRWQTHVZNUONRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol is a useful research compound. Its molecular formula is C25H31N3O3 and its molecular weight is 421.541. The purity is usually 95%.
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Properties

IUPAC Name

2-(7-ethoxy-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-4-27-13-11-25(12-14-27)28-21(18-7-6-8-23(30-5-2)24(18)31-25)16-20(26-28)19-15-17(3)9-10-22(19)29/h6-10,15,21,29H,4-5,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWQTHVZNUONRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)C)O)C5=C(O2)C(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol , with the CAS Number 899728-15-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects.

PropertyValue
Molecular FormulaC24H29N3O3
Molecular Weight407.5 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives of spiro compounds similar to this compound. Research indicates that these compounds exhibit significant activity against a range of pathogens. For instance, a study on related spiro compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes. In vitro studies indicated that derivatives could reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Other Pharmacological Activities

Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and exhibiting antioxidant activity. This is particularly relevant given the increasing interest in neurodegenerative diseases.

Anticancer Potential : Preliminary investigations into the anticancer properties of structurally similar compounds have yielded positive results. They have been observed to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors.

Case Studies

  • Antimicrobial Study : A recent publication detailed the synthesis and testing of spiro compounds similar to our target compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for effective strains .
  • Inflammation Model : In a model using lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, suggesting its potential as an anti-inflammatory agent.

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